molecular formula C11H15NO3 B1349956 Alanine, N-(3-methoxyphenyl)-2-methyl-

Alanine, N-(3-methoxyphenyl)-2-methyl-

Cat. No.: B1349956
M. Wt: 209.24 g/mol
InChI Key: UBFHDWFJSHYSKO-UHFFFAOYSA-N
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Description

Alanine, N-(3-methoxyphenyl)-2-methyl- is an alanine derivative characterized by a methyl group on the α-carbon and a 3-methoxyphenyl substituent on the nitrogen atom. This structural modification introduces enhanced lipophilicity and electronic effects due to the methoxy group, which can influence binding affinity, solubility, and biological activity.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2-(3-methoxyanilino)-2-methylpropanoic acid

InChI

InChI=1S/C11H15NO3/c1-11(2,10(13)14)12-8-5-4-6-9(7-8)15-3/h4-7,12H,1-3H3,(H,13,14)

InChI Key

UBFHDWFJSHYSKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)NC1=CC(=CC=C1)OC

sequence

X

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Substituted Alanine Derivatives in Agrochemicals

Compounds like metalaxyl (N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine) and benalaxyl (N-(2,6-dimethylphenyl)-N-(phenylacetyl)-DL-alanine) are widely used fungicides. Key comparisons include:

  • Substituent Effects : The 3-methoxyphenyl group in the target compound contrasts with the 2,6-dimethylphenyl group in metalaxyl/benalaxyl. The latter’s bulky substituents enhance steric hindrance, improving fungicidal activity by obstructing pathogen enzyme binding .
  • Core Modifications : Metalaxyl incorporates a methoxyacetyl or phenylacetyl side chain, whereas the target compound’s simpler structure may prioritize different interactions.
Table 1: Agrochemical Alanine Derivatives
Compound N-Substituent Side Chain Use Affinity/Activity
N-(3-methoxyphenyl)-2-methylalanine 3-methoxyphenyl Methyl Not specified Unknown
Metalaxyl 2,6-dimethylphenyl Methoxyacetyl Fungicide High efficacy
Benalaxyl 2,6-dimethylphenyl Phenylacetyl Fungicide Broad-spectrum

TRPV1 Antagonists with N-(3-Methoxyphenyl) Groups

highlights N-(3-methoxyphenyl)-4-chlorocinnamide as a TRPV1 antagonist with 18 nM affinity. Comparisons include:

  • Core Structure : The cinnamide backbone (vs. alanine) provides rigidity and conjugation, enhancing receptor binding.
  • Substituent Role : The 3-methoxyphenyl group contributes to hydrophobic interactions, while the chloro group on the cinnamide enhances electronic effects .

Aromatic Substitution Variations

  • N-(2-Methyl Thiophenyl)-2-hydroxy-1-naphthaldimine (NMTHN): This compound () features a thiophenyl group, which increases electron density and alters fluorescence quenching behavior with SnO2 nanoparticles. The methoxyphenyl group in the target compound may offer similar tunability for optical applications .
  • 3-(2-Naphthyl)-L-alanine hydrochloride (): The naphthyl group’s bulkiness reduces solubility compared to methoxyphenyl, impacting bioavailability in drug design .

Simplified N-Substituted Alanines

  • N-Methylalanine (): Lacking an aromatic group, this derivative exhibits lower lipophilicity and serves as a metabolic biomarker. The absence of the methoxyphenyl group simplifies synthesis but limits functional versatility .

Preparation Methods

N-Arylation of Alanine Derivatives

One common approach to prepare N-aryl amino acids such as N-(3-methoxyphenyl)-2-methyl-alanine involves the direct N-arylation of alanine or its derivatives using aryl halides or diaryliodonium salts under suitable conditions.

  • Diaryliodonium Salt Method : This method uses diaryliodonium salts as arylating agents to introduce the 3-methoxyphenyl group onto the amino group of alanine methyl esters. The reaction typically proceeds in an organic solvent, followed by workup and purification to yield the N-aryl amino acid methyl ester. This approach has been reported to give good yields and high purity products.

N-Alkylation and N-Methylation Strategies

For the 2-methyl substitution on the alanine backbone (alpha carbon), synthetic routes often start from suitably substituted precursors or involve stereoselective alkylation.

  • N-Methylation via Mitsunobu Reaction or Alkyl Halides : N-methylation of amino acids can be achieved by treating the amino acid esters with methyl iodide under basic conditions or via Mitsunobu conditions, which allow for selective N-alkylation without racemization of the chiral center.

  • Stereoselective Alkylation of Alanine Derivatives : The 2-methyl group on alanine can be introduced by starting from 2-methyl-substituted precursors or by stereoselective alkylation of glycine derivatives, followed by protection and functional group transformations.

Protection and Deprotection Steps

  • The amino group is often protected as a carbamate (e.g., tert-butyloxycarbonyl (Boc)) or sulfonamide during synthesis to prevent side reactions during alkylation or arylation steps.

  • After the N-arylation and N-alkylation steps, deprotection under acidic or basic conditions yields the free N-(3-methoxyphenyl)-2-methyl-alanine.

Detailed Preparation Methodology

Synthesis of N-(3-methoxyphenyl)-2-methyl-alanine Methyl Ester

Step Reagents & Conditions Description Yield & Notes
1. Esterification Alanine or 2-methyl-alanine + Methanol + Thionyl chloride (0 °C to RT) Conversion of carboxylic acid to methyl ester to facilitate further reactions High yield (90-98%)
2. Protection Boc2O or Tosyl chloride + base (e.g., triethylamine) Protection of amino group to prevent side reactions during N-arylation Quantitative conversion
3. N-Arylation Diaryliodonium salt of 3-methoxyphenyl or 3-methoxyphenyl halide + base (e.g., K2CO3) in organic solvent Introduction of 3-methoxyphenyl group onto nitrogen Moderate to high yield (80-90%)
4. N-Methylation (if needed) Methyl iodide + base or Mitsunobu conditions Methylation of nitrogen if not introduced by arylation reagent Yields 85-95%
5. Deprotection Acidic hydrolysis (e.g., TFA or HBr/AcOH) Removal of Boc or sulfonamide protecting groups Clean deprotection with minimal racemization
6. Purification Crystallization or chromatography Isolation of pure N-(3-methoxyphenyl)-2-methyl-alanine Purity > 98%

Alternative Stereoselective Crystallization Method

A patented process for related N-acetylated methoxyphenyl alanine derivatives involves:

  • Preparation of racemic N-acetyl-3-(4-acetoxy-3-methoxyphenyl)alanine in acetone solution.

  • Use of optically pure seed crystals in fluidized bed crystallizers to separate enantiomers by controlled crystallization.

  • Hydrolysis of the acetylated intermediate with dilute acid to yield optically pure N-(3-methoxyphenyl)-2-methyl-alanine salts.

This method is particularly useful for obtaining enantiomerically pure products on a preparative scale.

Research Findings and Analytical Data

  • Yields : N-alkylation and N-arylation steps typically achieve yields between 80% and 98%, depending on reaction conditions and substrates.

  • Stereochemistry : Use of protecting groups and mild reaction conditions minimizes racemization, preserving the stereochemical integrity of the 2-methyl alanine center.

  • Purity : Final products are purified by crystallization or chromatography, with purity confirmed by NMR (1H, 13C), melting point, and optical rotation measurements.

  • Characterization : NMR data show characteristic aromatic signals for the 3-methoxyphenyl group and methyl signals for the 2-methyl substituent. Optical rotation values confirm enantiomeric purity when applicable.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Diaryliodonium salt N-arylation Diaryliodonium salt, base, organic solvent Room temp to reflux High yield, mild conditions Requires preparation of diaryliodonium salts
Mitsunobu N-methylation Methyl iodide, base or Mitsunobu reagents Mild, selective High selectivity, minimal racemization Sensitive to moisture, requires protection
Stereoselective crystallization Racemic N-acetylated intermediate, seed crystals, fluidized bed Controlled temperature, fluidized bed Enantiomeric purity, scalable Complex apparatus, multi-step
Esterification + protection/deprotection Thionyl chloride, Boc2O, acid hydrolysis Standard organic synthesis Well-established, versatile Multiple steps, time-consuming

Q & A

Q. Methodological Answer :

  • Molecular Docking : Perform docking simulations (e.g., AutoDock Vina) to assess binding affinity to target receptors like TRPV1 or antimicrobial enzymes. Use crystal structures from the PDB (e.g., 6DV3 for TRPV1) .
  • QSAR Modeling : Train models with descriptors (e.g., logP, polar surface area) using datasets from analogs with reported IC50 values (e.g., antifungal or anticancer activities) .
  • MD Simulations : Run 100-ns simulations in explicit solvent (GROMACS) to evaluate stability of ligand-receptor complexes .

Basic: What spectroscopic techniques are critical for characterizing N-(3-methoxyphenyl)-2-methylalanine derivatives?

Q. Methodological Answer :

  • NMR : Use 1^1H/13^13C NMR to confirm methoxyphenyl substitution (δ 3.8 ppm for OCH3) and stereochemistry (e.g., coupling constants for chiral centers) .
  • Mass Spectrometry : Employ ESI-MS or EI-MS to verify molecular weight (e.g., m/z 225.2163 for methyl ester derivatives) .
  • IR Spectroscopy : Identify carbonyl stretches (1650–1750 cm1^{-1}) and amine N-H bends (3300–3500 cm1^{-1}) .

Advanced: How to resolve contradictions in pharmacological data between in vitro and in vivo studies of TRPV1 antagonists?

Q. Methodological Answer :

  • Case Study : Carbon-11 labeled N-(3-methoxyphenyl)-4-trifluoromethylcinnamide showed high in vitro affinity (18 nM for hTRPV1) but limited in vivo efficacy due to blood-brain barrier penetration issues .
  • Strategies :
    • Pharmacokinetic Profiling : Measure logD values to optimize lipophilicity (target: 2–3).
    • Metabolite Screening : Use LC-MS to identify inactive metabolites causing discrepancies.
    • Species-Specific Receptors : Validate assays with humanized rodent models .

Basic: How does the methoxyphenyl group influence the reactivity of alanine derivatives?

Q. Methodological Answer :

  • Electronic Effects : The methoxy group (-OCH3) acts as an electron donor, enhancing electrophilic substitution at the para position in aryl-alanine conjugates .
  • Steric Hindrance : Bulky methoxyphenyl groups reduce nucleophilic attack at the α-carbon, favoring side-chain modifications (e.g., sulfonamide formation) .

Advanced: What radiopharmaceutical applications exist for N-(3-methoxyphenyl)-2-methylalanine derivatives?

Q. Methodological Answer :

  • Carbon-11 Labeling : Synthesize 11^{11}C-labeled analogs (e.g., N-(3-[11^{11}C]methoxyphenyl)-4-trifluoromethylcinnamide) via methylation of precursor phenols with [11^{11}C]CH3I .
  • In Vivo Imaging : Use PET to study TRPV1 receptor distribution in neuroinflammation models.

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